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Compound of Interest

Compound Name: Fedovapagon

Cat. No.: B1672327

Southampton, UK & Saint-Prex, Switzerland — Fedovapagon (VA106483), a once-promising
novel, orally available, selective vasopressin V2 receptor agonist, has concluded its
development journey. Discovered and initially developed by the UK-based Vantia Therapeutics
for the treatment of nocturia in men with benign prostatic hyperplasia (BPH), the compound
showed significant promise in clinical trials before its eventual discontinuation. This in-depth
guide provides a technical overview of the history of Fedovapagon's development, from its
mechanism of action to the clinical data that defined its trajectory.

Executive Summary

Fedovapagon was designed to mimic the action of endogenous vasopressin on the V2
receptors in the kidneys, leading to a reduction in nighttime urine production. Vantia
Therapeutics, a company founded in 2008, successfully advanced Fedovapagon through to
Phase 3 clinical trials. The pivotal EQUINOC study demonstrated statistically significant
efficacy in reducing nocturnal voids and improving quality of life.[1] Following this, Ferring
Pharmaceuticals took over the development. However, the development of Fedovapagon was
ultimately discontinued in September 2021. This report details the scientific and clinical journey
of this compound.

Mechanism of Action: A Selective Approach to
Antidiuresis
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Fedovapagon is a small molecule agonist of the vasopressin V2 receptor. The V2 receptor is a
G-protein coupled receptor (GPCR) primarily expressed on the basolateral membrane of the
principal cells of the kidney's collecting ducts.

Upon binding of Fedovapagon to the V2 receptor, a conformational change activates the
associated heterotrimeric Gs protein. The alpha subunit of the Gs protein (Gas) exchanges
GDP for GTP and dissociates from the beta-gamma subunits. Gas then activates adenylyl
cyclase, which catalyzes the conversion of ATP to cyclic AMP (cCAMP). The subsequent
increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn,
phosphorylates various downstream targets, culminating in the translocation and insertion of
aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This
increases the reabsorption of water from the urine back into the bloodstream, thereby
concentrating the urine and reducing its volume.
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Figure 1: Fedovapagon's V2 Receptor Signaling Pathway

Preclinical Development

Due to the limited availability of published preclinical data, this section provides a generalized
overview based on the typical development path for such a compound. Specific quantitative
data from Vantia Therapeutics' preclinical studies are not publicly available.

In Vitro Studies

The initial development of Fedovapagon would have involved a series of in vitro assays to
characterize its pharmacological profile.

Experimental Protocol: Receptor Binding Assay

A typical protocol to determine the binding affinity of Fedovapagon for the human V2 receptor
would involve:

Membrane Preparation: Membranes from cells recombinantly expressing the human V2
receptor are prepared.

» Radioligand Binding: A radiolabeled vasopressin analogue (e.g., [3H]-Arginine Vasopressin)
is incubated with the cell membranes in the presence of varying concentrations of unlabeled
Fedovapagon.

e Separation and Scintillation Counting: The bound and free radioligand are separated by
filtration, and the radioactivity of the filter-oound membranes is measured using a scintillation

counter.

o Data Analysis: The concentration of Fedovapagon that inhibits 50% of the specific binding of
the radioligand (IC50) is determined. This is then used to calculate the binding affinity (Ki).

Experimental Protocol: Functional Assay (CAMP Accumulation)

To determine the potency and efficacy of Fedovapagon as a V2 receptor agonist, a CAMP
accumulation assay would be performed:

o Cell Culture: Cells expressing the human V2 receptor are cultured.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1672327?utm_src=pdf-body
https://www.benchchem.com/product/b1672327?utm_src=pdf-body
https://www.benchchem.com/product/b1672327?utm_src=pdf-body
https://www.benchchem.com/product/b1672327?utm_src=pdf-body
https://www.benchchem.com/product/b1672327?utm_src=pdf-body
https://www.benchchem.com/product/b1672327?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Compound Incubation: The cells are incubated with varying concentrations of
Fedovapagon.

e CAMP Measurement: Intracellular cAMP levels are measured using a commercially available
ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

o Data Analysis: The concentration of Fedovapagon that produces 50% of the maximal
response (EC50) is calculated to determine its potency.

In Vivo Studies

Animal models would have been used to assess the pharmacokinetic and pharmacodynamic
properties of Fedovapagon.

Experimental Protocol: Rat Diuresis Model

A common in vivo model to evaluate the antidiuretic effect of a V2 receptor agonist is the water-
loaded rat model:

e Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to metabolic cages.
o Water Loading: The rats are orally administered a water load (e.g., 25 mL/kg).
o Drug Administration: Fedovapagon or vehicle is administered orally at various doses.

» Urine Collection and Analysis: Urine is collected at predetermined intervals, and the volume
and osmolality are measured.

o Data Analysis: The effect of Fedovapagon on urine output and concentration is compared to
the vehicle control group to assess its antidiuretic activity.

Clinical Development

Fedovapagon progressed through a series of clinical trials to evaluate its safety and efficacy in
humans.
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Figure 2: Clinical Development Timeline of Fedovapagon

Phase 1 and 2a Dose-Ranging Studies

Early clinical studies focused on the safety, tolerability, and dose-response relationship of
Fedovapagon. A Phase 2a trial in elderly men with a history of nocturia demonstrated that oral
Fedovapagon produced a predictable and sustained antidiuretic effect, as measured by
increased urine osmolality and decreased urine output.[2] The compound was generally well-
tolerated.[2]

A subsequent dose-ranging study in men with nocturia further characterized the efficacy of
different doses of Fedovapagon.[3]

Mean Reduction in L
Mean Increase in Time to

Dose Nocturnal Voids (from . . .
. First Void (from baseline)
baseline)
Placebo
1mg Statistically Significant Statistically Significant
2mg Statistically Significant Statistically Significant
4 mg 1.5 voids 2.4 hours

Table 1: Summary of Dose-Response Efficacy from a Phase 2 Study.[3] Note: Specific mean
change from baseline for placebo and lower doses were not available in the public domain.

Phase 3 EQUINOC Trial

The pivotal Phase 3 study, known as EQUINOC (NCT02637960), was a randomized, double-
blind, placebo-controlled, multi-center trial conducted in the United States. A total of 432 men
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with BPH and nocturia were randomized to receive either Fedovapagon or a placebo orally
each evening for 12 weeks.

Experimental Protocol: EQUINOC Phase 3 Trial

» Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multi-center.

o Participants: 432 adult males with a clinical diagnosis of BPH and a history of nocturia.

« Intervention: Oral Fedovapagon or matching placebo administered once daily in the
evening.

e Duration: 12 weeks of treatment.

e Primary Endpoints:

o Change from baseline in the mean number of nocturnal voids.

o Change from baseline in the NocTIMe® (Nocturia-specific Quality of Life) score.

e Secondary Endpoints:

o Change from baseline in the time to first nocturnal void.

o Proportion of nights with O or 1 nocturnal voids.

o Proportion of patients with a 50% or greater reduction in nocturnal voids.

The EQUINOC trial met both of its co-primary endpoints with high statistical significance.
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Endpoint

Fedovapagon

Placebo

p-value

Mean Reduction in

Nocturnal Voids

Data not available

Data not available

<0.001

Improvement in
NocTIMe® Score

Data not available

Data not available

0.034

Increase in Time to
First Void

Data not available

Data not available

<0.001

Nights with 0 or 1
Voids

Data not available

Data not available

<0.006

50% Reduction in
Voids

Data not available

Data not available

<0.001

Table 2: Top-Line Efficacy Results of the Phase 3 EQUINOC Trial. Note: Specific mean change
from baseline and standard deviation values for each arm were not publicly released.

Fedovapagon was reported to be generally well-tolerated in the EQUINOC study.

Transition of Development and Discontinuation

Following the positive Phase 3 results, the development of Fedovapagon was taken over by

Ferring Pharmaceuticals. The specific details of the agreement between Vantia Therapeutics

and Ferring Pharmaceuticals have not been made public.

Despite the promising clinical data, the development of Fedovapagon for nocturia was

discontinued in September 2021. The official reasons for this decision have not been publicly

disclosed by either Vantia Therapeutics or Ferring Pharmaceuticals.

Conclusion

Fedovapagon represented a targeted and innovative approach to the treatment of nocturia, a

condition with significant unmet medical need. Its development by Vantia Therapeutics was

characterized by a logical progression from preclinical characterization to successful Phase 3

clinical trials. The EQUINOC study provided strong evidence of its efficacy and a favorable

safety profile. The subsequent discontinuation of its development by Ferring Pharmaceuticals
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marks the end of the road for this once-promising candidate. The full scientific and commercial
rationale behind this decision remains undisclosed, leaving a notable chapter in the history of
urological drug development to be fully understood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1672327?utm_src=pdf-custom-synthesis
https://www.biospace.com/vantia-therapeutics-announces-positive-results-from-its-phase-iii-equinoc-study-a-pivotal-trial-with-fedovapagon-for-the-treatment-of-nocturia-in-men
https://www.biospace.com/vantia-therapeutics-announces-positive-results-from-its-phase-iii-equinoc-study-a-pivotal-trial-with-fedovapagon-for-the-treatment-of-nocturia-in-men
https://www.biospace.com/vantia-therapeutics-announces-positive-results-from-its-phase-iii-equinoc-study-a-pivotal-trial-with-fedovapagon-for-the-treatment-of-nocturia-in-men
https://www.technologynetworks.com/drug-discovery/news/vantia-therapeutics-lead-candidate-va106483-demonstrates-positive-antidiuretic-effect-in-phase-iia-trial-in-nocturia-213414
https://www.technologynetworks.com/drug-discovery/news/vantia-therapeutics-lead-candidate-va106483-demonstrates-positive-antidiuretic-effect-in-phase-iia-trial-in-nocturia-213414
https://www.ics.org/Abstracts/Publish/180/000278.pdf
https://www.benchchem.com/product/b1672327#history-of-fedovapagon-development-by-vantia-therapeutics
https://www.benchchem.com/product/b1672327#history-of-fedovapagon-development-by-vantia-therapeutics
https://www.benchchem.com/product/b1672327#history-of-fedovapagon-development-by-vantia-therapeutics
https://www.benchchem.com/product/b1672327#history-of-fedovapagon-development-by-vantia-therapeutics
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672327?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

